REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[C:8]([CH3:15])[S:9][C:10]=1[NH:11][C:12]([NH2:14])=[O:13])=O)C.[OH-].[Na+]>CC(O)C.O>[CH3:15][C:8]1[S:9][C:10]2[NH:11][C:12](=[O:13])[NH:14][C:4](=[O:3])[C:6]=2[N:7]=1 |f:1.2|
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Name
|
2-methyl-5-ureido-thiazole-4-carboxylic acid ethyl ester
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Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1NC(=O)N)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
WASH
|
Details
|
The white solid was washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60° C. for 17 h
|
Duration
|
17 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=2NC(NC(C2N1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |